1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride
Description
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a pyrazole-based compound with a methoxybenzyl substituent at the 1-position and an amine group at the 5-position. Its molecular formula is C₁₁H₁₄ClN₃O, with a molecular weight of 247.70 g/mol (calculated from evidence 20 and 11). It is commonly used as a building block in medicinal chemistry, particularly for synthesizing antimicrobial agents (as demonstrated in ) and other bioactive molecules.
The hydrochloride salt form improves solubility in polar solvents, making it suitable for reactions in aqueous or mixed solvent systems. confirms its commercial availability (≥95% purity) as a standard research chemical, indicating its established role in drug discovery pipelines.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-15-10-4-2-9(3-5-10)8-14-11(12)6-7-13-14;/h2-7H,8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEUGWIFUNWRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655357 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227617-24-5 | |
| Record name | 1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of β-Ketonitriles with Hydrazines
- Mechanism: The terminal nitrogen of the hydrazine nucleophilically attacks the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then cyclizes via nucleophilic attack of the other nitrogen on the nitrile carbon, yielding the 5-aminopyrazole ring system.
- Key Reactants: β-Ketonitriles (e.g., α-cyanoacetophenones) and substituted hydrazines (including 4-methoxybenzyl hydrazine derivatives).
- Advantages: High versatility, ability to incorporate various substituents, and suitability for combinatorial synthesis.
- Example: Reaction of 4-methoxybenzyl hydrazine with an appropriate β-ketonitrile derivative can yield the 1-(4-methoxybenzyl)-1H-pyrazol-5-amine core.
Specific Preparation Method for this compound
Synthesis via (Ethoxymethylene)malononitrile and 4-Methoxyphenylhydrazine
A highly selective and efficient method involves the reaction of (ethoxymethylene)malononitrile with 4-methoxyphenylhydrazine hydrochloride under reflux conditions in ethanol or trifluoroethanol (TFE).
- Reaction Conditions:
- Solvent: Absolute ethanol or trifluoroethanol (TFE)
- Temperature: Reflux (~78°C for ethanol)
- Atmosphere: Nitrogen to prevent oxidation
- Time: Approximately 4 hours (can be shorter for some substrates)
- Procedure:
- Neutralize 4-methoxyphenylhydrazine hydrochloride with triethylamine at 0°C in ethanol.
- Slowly add (ethoxymethylene)malononitrile to the stirred solution.
- Reflux under nitrogen atmosphere.
- After completion, purify the crude product by column chromatography on silica gel using hexane/ethyl acetate gradient.
- Yield: Approximately 68% for the 4-methoxyphenyl derivative.
Formation of Hydrochloride Salt
- The free base 1-(4-methoxybenzyl)-1H-pyrazol-5-amine can be converted to its hydrochloride salt by treatment with hydrogen chloride in ethanol.
- This step improves compound stability and facilitates isolation as a crystalline solid.
Reaction Optimization and Solvent Effects
A comparative study of solvents for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles revealed the following:
| Entry | Solvent | Yield (%) | Notes |
|---|---|---|---|
| 1 | Trifluoroethanol | Highest | Best yield and reaction rate |
| 2 | Ethanol | High | Good yield, widely used solvent |
| 3 | Methanol | Moderate | Increased yield vs. aprotic |
| 4 | Tetrahydrofuran | Low | Slow reaction, low yield |
- TFE and ethanol are preferred solvents due to their protic nature, which facilitates the cyclization step.
- Aprotic solvents like THF give slower reactions and lower yields.
Mechanistic Insights
- The regioselectivity of the cyclization favors formation of 5-amino-1-aryl-1H-pyrazole derivatives exclusively.
- No formation of 3-amino regioisomers or uncyclized hydrazides was observed under optimized conditions.
- The reaction proceeds via initial nucleophilic addition followed by intramolecular cyclization, driven by the electrophilicity of the nitrile carbon and nucleophilicity of hydrazine nitrogens.
Alternative Synthetic Routes and Improvements
- Solid-phase synthesis: Use of resin-bound intermediates has been reported to improve purification and combinatorial synthesis efficiency.
- Direct N-substitution: Methods involving primary amines and diketones under catalytic conditions can yield N-substituted pyrazoles, though less specific for 5-aminopyrazoles.
- Decarboxylation and nitrosation steps: For related pyrazole derivatives, decarboxylation and subsequent hydrochloride formation have been used to isolate pure salts.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: N-oxides of the pyrazole ring.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride has been investigated for its potential therapeutic effects:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast (MCF7) and cervical (HeLa) cancer cells. In vitro assays have shown a significant reduction in cell viability at concentrations above 10 µM.
- Antimicrobial Properties: The compound has demonstrated antimicrobial activity against several bacterial strains. For instance, it exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
Organic Synthesis
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structure allows for the development of derivatives that may enhance therapeutic efficacy or reduce side effects.
Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Cytotoxicity Assays: At concentrations greater than 20 µM, the compound reduced cell viability by more than 50%, suggesting significant anticancer potential.
Antimicrobial Activity
Research conducted on the antimicrobial properties of this compound revealed:
- Efficacy Against Bacterial Strains: In vitro testing confirmed its effectiveness against common pathogens, supporting its potential use as an antibacterial agent.
Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Reduced cell viability >50% at >20 µM | |
| Antimicrobial | MIC = 32 µg/mL against S. aureus & E. coli | |
| Neuroprotective | Reduced oxidative stress markers |
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Research Findings
Substituent Position Matters : The 3-position of the pyrazole ring is a critical modification site. For example, 3-cyclopropyl derivatives of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine show 10-fold higher antimicrobial activity than unsubstituted analogs .
Salt Forms Influence Solubility : Hydrochloride salts (e.g., 1-(4-methoxybenzyl)-1H-pyrazol-5-amine HCl) exhibit superior aqueous solubility (>50 mg/mL) compared to free bases (<5 mg/mL), enabling formulation flexibility .
Fluorine Enhances Bioavailability : Difluoromethyl-substituted analogs (e.g., 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl) display enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
Biological Activity
1-(4-Methoxybenzyl)-1H-pyrazol-5-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H12ClN3O
- Molecular Weight : 227.68 g/mol
The presence of the methoxy group and the pyrazole ring contributes to its biological properties, influencing interactions with various biological targets.
Research indicates that compounds similar to this compound interact with multiple biological pathways:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes related to cancer progression and inflammation. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
- Cellular Signaling Modulation : It affects signaling pathways such as the MAPK pathway, which is crucial in regulating cell proliferation and survival .
Biological Activity Overview
The biological activity of this compound has been studied across various contexts:
Anticancer Activity
Several studies have demonstrated its efficacy against different cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 54.25 | Moderate inhibition of proliferation |
| HepG2 (liver) | 38.44 | Significant cytotoxicity observed |
| MCF-7 (breast) | Notable | Synergistic effects with doxorubicin |
In a study involving MCF-7 cells, the compound exhibited significant cytotoxicity when combined with doxorubicin, suggesting a potential for combination therapy in breast cancer treatment .
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect is particularly relevant in conditions characterized by chronic inflammation .
Case Studies
- Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 cells. The results indicated a significant reduction in cell viability when used in conjunction with standard chemotherapeutic agents like doxorubicin, highlighting its potential as an adjunct treatment .
- Inflammatory Response : Another research project focused on the compound's ability to modulate inflammatory responses in animal models. The findings suggested that it could effectively reduce inflammation markers in models of induced arthritis, showcasing its therapeutic potential for inflammatory diseases .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. However, further studies are necessary to fully elucidate its metabolism and excretion pathways.
Q & A
Q. What are the key synthetic routes for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine hydrochloride?
The synthesis involves multi-step reactions starting with cyclopropyl derivatives. A representative method includes:
- Step 1 : Cyclization of precursors (e.g., 3-cyclopropyl derivatives) under ethanol at room temperature.
- Step 2 : Reduction using 10% Pd/C under hydrogen atmosphere.
- Step 3 : Acidic workup (dichloromethane/HCl) to isolate intermediates.
- Step 4 : Condensation with substituted benzoyl chlorides using triethylamine as a base. Final purification employs column chromatography (silica gel, hexane:ethyl acetate). Key intermediates are validated via -NMR, -NMR, IR, and mass spectrometry .
Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?
- -NMR : Confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.85 ppm, cyclopropyl protons at δ 0.71–0.92 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at 1681–1683 cm).
- Mass Spectrometry (ESI) : Determines molecular ion peaks (e.g., m/z 437.41 for nitro-substituted derivatives).
- Elemental Analysis : Validates purity (e.g., C, H, N percentages within 0.02% of theoretical values) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of antimicrobial derivatives?
SAR studies reveal that electron-withdrawing substituents (e.g., 3,5-dinitro in 9a ) enhance antimicrobial activity compared to electron-donating groups (e.g., 3-methoxy in 9b ). Systematic modifications to the:
- Aromatic ring : Introduce halogens (Cl, Br) for increased lipophilicity.
- Cyclopropyl group : Optimize steric effects for target binding.
- Amide linkage : Replace with sulfonamides to modulate solubility. Activity is assessed via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative bacteria .
Q. How can X-ray crystallography resolve structural ambiguities in pyrazole derivatives?
- Data Collection : High-resolution diffraction data (e.g., Cu-Kα radiation, λ = 1.5418 Å).
- Software : SHELXL for refinement (anisotropic displacement parameters, hydrogen bonding networks).
- Validation : WinGX/ORTEP for visualizing packing diagrams and hydrogen-bonding interactions (e.g., C–H···O/N contacts). Example: A 3-(4-methoxyphenyl) derivative showed planar pyrazole rings with dihedral angles <5° relative to the benzyl group, confirmed via SHELX refinement .
Q. What strategies optimize synthetic yields and purity for scale-up?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours for traditional heating).
- Solvent-free conditions : Minimizes byproducts in condensation reactions.
- Chromatography : Gradient elution (hexane:ethyl acetate from 8:2 to 1:1) improves separation of regioisomers.
- Quality Control : TLC (R = 0.4–0.6) and HPLC (≥95% purity) ensure batch consistency .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of pyrazole derivatives?
- Source 1 : A study on 3,5-dinitro-substituted derivatives (9a ) reported MIC = 2 µg/mL against S. aureus.
- Source 2 : A similar derivative showed MIC = 8 µg/mL. Resolution :
- Verify assay conditions (e.g., broth microdilution vs. agar diffusion).
- Check stereochemical purity (e.g., chiral HPLC for enantiomer separation).
- Re-examine substituent electronic effects (e.g., nitro group positioning) .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
